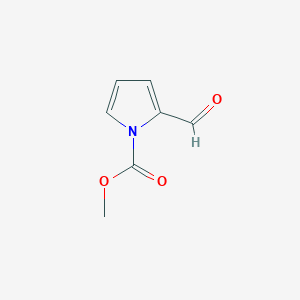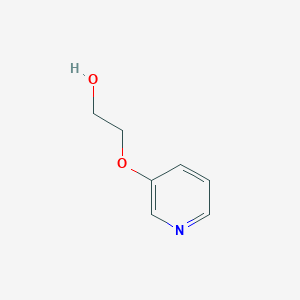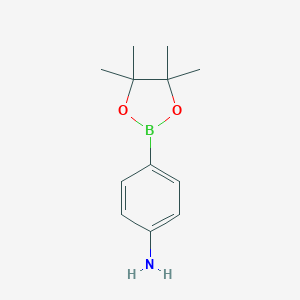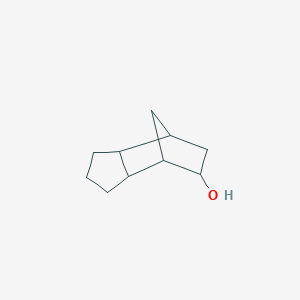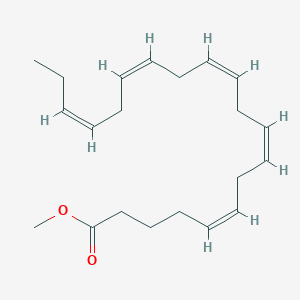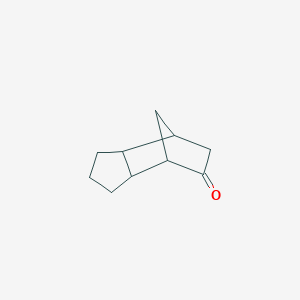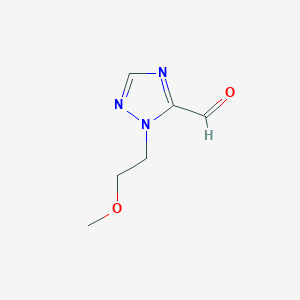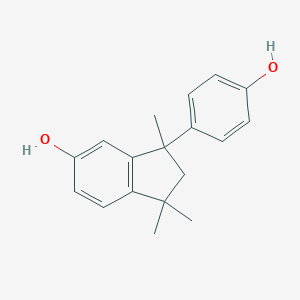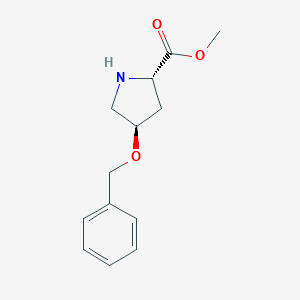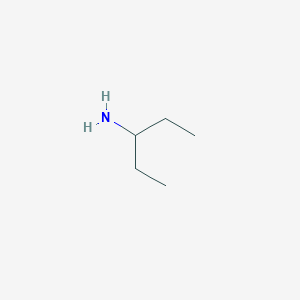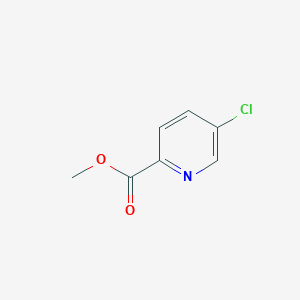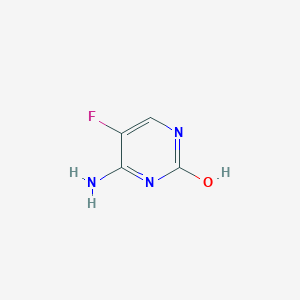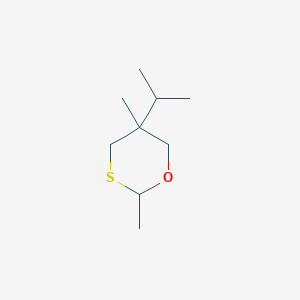
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane, also known as DPTSO, is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. DPTSO is a cyclic sulfite ester that can be synthesized through various methods and has been found to have potential applications in the fields of organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways.
Efectos Bioquímicos Y Fisiológicos
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. In animal studies, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have neuroprotective effects and to improve cognitive function in mice with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is its high purity and yield when synthesized through the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide. However, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is highly reactive and unstable, which can make it difficult to handle in lab experiments. Additionally, the mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane. In medicinal chemistry, further studies are needed to determine the potential of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane as an anticancer agent and a treatment for Alzheimer's disease. In material science, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane can be further explored as a crosslinking agent for the synthesis of polymer networks with unique properties. Additionally, further studies are needed to understand the mechanism of action of 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane and to design experiments to study its effects in cells and animals.
Métodos De Síntesis
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane can be synthesized through several methods, including the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide, the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur dioxide and oxygen, and the reaction of 2,5-dimethyl-2,5-hexanediol with sulfuric acid and hydrogen peroxide. The most commonly used method is the reaction of 2,5-dimethyl-2,5-hexanediol with sulfur trioxide, which yields 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane with high purity and yield.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been extensively studied for its potential applications in various scientific fields. In organic synthesis, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been used as a reagent for the synthesis of various organic compounds, including sulfones, sulfoxides, and sulfonamides. In medicinal chemistry, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been found to have potential as an anticancer agent, as well as a potential treatment for Alzheimer's disease. In material science, 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane has been used as a crosslinking agent for the synthesis of polymer networks.
Propiedades
Número CAS |
124898-64-2 |
|---|---|
Nombre del producto |
2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane |
Fórmula molecular |
C9H18OS |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
2,5-dimethyl-5-propan-2-yl-1,3-oxathiane |
InChI |
InChI=1S/C9H18OS/c1-7(2)9(4)5-10-8(3)11-6-9/h7-8H,5-6H2,1-4H3 |
Clave InChI |
FZJZRILEYYXFBY-UHFFFAOYSA-N |
SMILES |
CC1OCC(CS1)(C)C(C)C |
SMILES canónico |
CC1OCC(CS1)(C)C(C)C |
Sinónimos |
1,3-Oxathiane,2,5-dimethyl-5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
